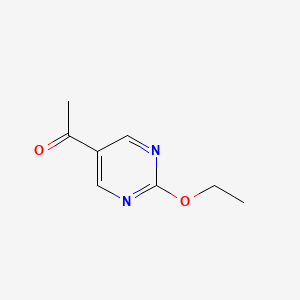
1-(2-Ethoxypyrimidin-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxypyrimidin-5-yl)ethanone is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. The structure of this compound consists of a pyrimidine ring substituted with an ethoxy group at the 2-position and an ethanone group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Ethoxypyrimidin-5-yl)ethanone can be synthesized through various synthetic routes. One common method involves the reaction of 2-chloropyrimidine with ethanol in the presence of a base to form 2-ethoxypyrimidine. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the compound while minimizing the production of by-products. The reaction conditions are optimized to achieve efficient conversion rates and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Ethoxypyrimidin-5-yl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethoxypyrimidin-5-yl)ethanone has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-(2-Ethoxypyrimidin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in nucleic acid synthesis, leading to disruption of DNA and RNA synthesis. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound may interact with microbial enzymes, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
2-Ethoxypyrimidine: Similar structure but lacks the ethanone group.
5-Acetyl-2-ethoxypyrimidine: Similar structure with an acetyl group instead of an ethanone group.
2-Methoxypyrimidine: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness: 1-(2-Ethoxypyrimidin-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethoxy and ethanone groups allows for diverse chemical reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C8H10N2O2 |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
1-(2-ethoxypyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-8-9-4-7(5-10-8)6(2)11/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
JBNQLPQIRJONCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC=C(C=N1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13671691.png)

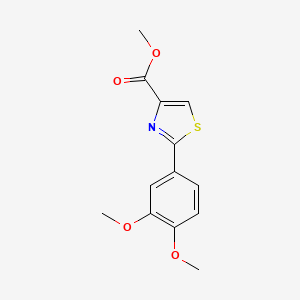
![2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13671707.png)

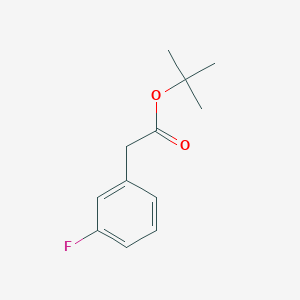
![2-(3-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13671724.png)

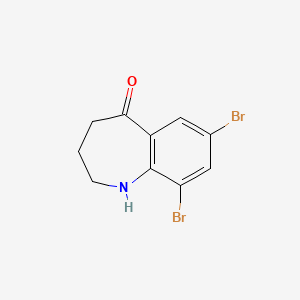
![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13671748.png)

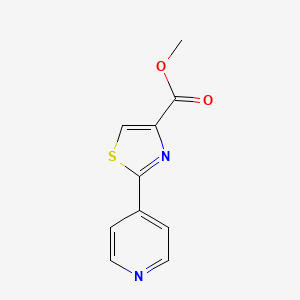
![8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13671760.png)
